Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate
Brand Name: Vulcanchem
CAS No.: 21066-20-6
VCID: VC3933307
InChI: InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(29(21,22)5)36-18(3)31)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)32/h16,19-23,25,27H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,25+,27+,28+,29-/m1/s1
SMILES: CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Molecular Formula: C29H44O7
Molecular Weight: 504.7 g/mol

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate

CAS No.: 21066-20-6

Cat. No.: VC3933307

Molecular Formula: C29H44O7

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate - 21066-20-6

Specification

CAS No. 21066-20-6
Molecular Formula C29H44O7
Molecular Weight 504.7 g/mol
IUPAC Name methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(29(21,22)5)36-18(3)31)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)32/h16,19-23,25,27H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,25+,27+,28+,29-/m1/s1
Standard InChI Key DATLSYWCILADOV-YQLBWAHWSA-N
Isomeric SMILES C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C
SMILES CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Canonical SMILES CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate has the molecular formula C₂₉H₄₄O₇ and a molecular weight of 504.66 g/mol . The 5β configuration indicates the A/B ring junction of the steroid nucleus is in the cis conformation, a hallmark of natural bile acids. Key functional groups include:

  • Acetyloxy groups at C-3 and C-12, introduced via acetylation of hydroxyl precursors.

  • 7-oxo group, formed through oxidation of a secondary alcohol.

  • Methyl ester at C-24, enhancing lipophilicity compared to the free acid form.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate typically proceeds via sequential protection, oxidation, and esterification steps, as outlined below:

Step 1: Methyl Esterification of Cholic Acid

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is converted to its methyl ester using methanol under acidic conditions. This step enhances solubility and facilitates subsequent reactions :

Cholic acid+CH₃OHH⁺Methyl cholate+H₂O\text{Cholic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl cholate} + \text{H₂O}

Step 2: Selective Acetylation of C-3 and C-12 Hydroxyls

The C-3 and C-12 hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as N,N-dimethylpyridine (DMAP) or triethylamine :

Methyl cholate+(CH₃CO)2ODMAPMethyl 3α,12α-diacetoxy-7α-hydroxy-5β-cholanate+CH₃COOH\text{Methyl cholate} + (\text{CH₃CO})₂O \xrightarrow{\text{DMAP}} \text{Methyl 3α,12α-diacetoxy-7α-hydroxy-5β-cholanate} + \text{CH₃COOH}

Step 3: Oxidation of C-7 Hydroxyl to Ketone

The C-7 hydroxyl group is oxidized to a ketone using hypochlorite (e.g., NaOCl) in a mixed solvent system (ethyl acetate/methanol) with tetrabutylammonium bromide as a phase-transfer catalyst :

Methyl 3α,12α-diacetoxy-7α-hydroxy-5β-cholanateNaOCl, TBA-BrMethyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate+H₂O\text{Methyl 3α,12α-diacetoxy-7α-hydroxy-5β-cholanate} \xrightarrow{\text{NaOCl, TBA-Br}} \text{Methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate} + \text{H₂O}

Reaction Conditions and Yields

  • Acetylation: Conducted at room temperature for 2–4 hours, yielding >90% diacetylated intermediate .

  • Oxidation: Requires careful control of stoichiometry and temperature (0–5°C) to prevent over-oxidation, achieving yields of 85–92% .

Comparative Analysis of Related Compounds

CompoundFunctional GroupsBiological ActivityReference
Chenodeoxycholic acid3α,7α-dihydroxyGallstone dissolution, FXR agonist
Methyl 3α,7α-diacetoxy-12-oxo-5β-cholanate3α,7α-diacetoxy, 12-oxoIntermediate in steroid synthesis
Methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate3α,12α-diacetoxy, 7-oxoProposed FXR modulation, antitumor

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